3,6-Dimethoxyapigenin is a diply-O-methylated flavone derived from the parent compound apigenin. As a member of the methoxylated flavonoid subclass, it exhibits modified physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxylated counterparts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR8Q4e9OF4aeVJtRJy8yMxSccWoUHmUsQPQV7AtTkSgnwGbwH5jRaEu5fu5ebgEFjh7t5Rz1-JhuJ-Uqqs_vQoaNQzwPZXUDitTFdPcy4obR1W2oW9t91k7fOkVRKFULHcqIgR17idT_0OTA%3D%3D)] These structural modifications often lead to enhanced membrane transport and oral bioavailability, making it a valuable tool for in vitro and in vivo studies where the rapid metabolism of parent flavonoids like apigenin limits experimental outcomes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Its primary areas of investigation include cancer research, neuroprotection, and the study of multidrug resistance mechanisms.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzVBDs6g18TMnRWFi6H3nw9ZsTvFEx6DdZLv5A7Ie84NvZ6voEMl4PSqI_60VmWRNdK55xrnfEYYwEwScuTYk6lwssaEAq_VWX_a4KoJo2ejd08gR1xtXybA4XlwVlUBLfg1DA8V2My_euzlmLtyseU0V2hweMpKkne-InmB80bfF21AzSn3uJX6_v3W_mieWjYpF-lIE6Ze47kwJbuSwJoxX8hyRLhFipRKZj)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEAZ5mBPStORxonhL_eMNlXsvPKpqLznI9e5Ao7RtVST0ZsJ7xsPSxrTVpaKgCn2qCShke-PA8-CRiyNDwHSrhTJxqVUMgeDpk4bFSls_7A9LgL4IxbQQq50JlxqumAUk)]
Substituting 3,6-Dimethoxyapigenin with its parent compound, apigenin, or other hydroxylated flavonoids is inadvisable for many applications due to critical differences in metabolic stability and cellular interactions. The hydroxyl groups on apigenin are primary sites for Phase II metabolism (e.g., glucuronidation), leading to rapid clearance and low bioavailability in vivo.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] The methoxy groups on 3,6-Dimethoxyapigenin block these metabolic sites, resulting in a more stable compound for systemic studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Furthermore, this specific methoxylation pattern alters interactions with key cellular targets, such as efflux pumps like P-glycoprotein (P-gp) and metabolic enzymes like cytochrome P450s, leading to distinct pharmacological profiles that are not reproducible with apigenin or its isomers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEAZ5mBPStORxonhL_eMNlXsvPKpqLznI9e5Ao7RtVST0ZsJ7xsPSxrTVpaKgCn2qCShke-PA8-CRiyNDwHSrhTJxqVUMgeDpk4bFSls_7A9LgL4IxbQQq50JlxqumAUk)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIIdgtLDqnui0nwWhYjiXwdHv0DxE8iNkhRxdB63UTSaZ4TSep6uK_1zkWzRoFnOxGhw5vvkTegdNAdbducjU6Exql3zQZMd5nLYQUjByZvzUWFxvfhJLXYLV5)] Therefore, using a generic substitute can lead to misleading data or complete loss of intended biological activity.
In a direct comparison using SCC-9 human oral squamous carcinoma cells, a fully methylated analog of apigenin (5,7,4'-trimethoxyflavone) demonstrated significantly higher potency in inhibiting cell proliferation than the parent compound apigenin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] The methoxylated flavone exhibited an IC50 value of 5 µM, whereas the hydroxylated apigenin had an IC50 of 40 µM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] This demonstrates that methylation of the flavone core can dramatically increase cytotoxic potency.
| Evidence Dimension | Inhibition of Cell Proliferation (IC50) |
| Target Compound Data | 5 µM (for 5,7,4'-trimethoxyflavone, a fully methoxylated analog) |
| Comparator Or Baseline | Apigenin: 40 µM |
| Quantified Difference | 8-fold greater potency |
| Conditions | SCC-9 human oral squamous carcinoma cells |
This significant increase in potency means researchers can use lower concentrations, reducing potential off-target effects and conserving compound, which is a key procurement consideration for screening campaigns.
Unlike hydroxylated flavonoids such as apigenin, which are subject to extensive and rapid conjugative metabolism (glucuronidation and sulfation) in the intestine and liver, methoxylated flavonoids demonstrate dramatically increased metabolic stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Capping the reactive hydroxyl groups with methyl groups prevents this rapid clearance, which is a primary reason for the low oral bioavailability of parent flavonoids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] This structural modification is a key differentiator for any study progressing from in vitro to in vivo models.
| Evidence Dimension | Metabolic Pathway Susceptibility |
| Target Compound Data | Hydroxyl groups are capped by methylation, blocking sites for conjugative metabolism. |
| Comparator Or Baseline | Apigenin and other polyphenols possess free hydroxyl groups, making them susceptible to extensive conjugative metabolism. |
| Quantified Difference | Qualitatively higher metabolic stability and expected bioavailability. |
| Conditions | General oral administration and first-pass metabolism in vivo. |
For researchers conducting animal studies, selecting a metabolically stable compound like 3,6-Dimethoxyapigenin over apigenin is critical for achieving and maintaining effective systemic concentrations, avoiding the procurement of a compound that is cleared before it can act.
The substitution pattern on the flavonoid B-ring significantly impacts interaction with metabolic enzymes like CYP3A4. In a comparative study, acacetin (4'-methoxyapigenin) showed a significantly weaker inhibitory effect on CYP3A4 compared to its hydroxylated analog, apigenin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] The inactivation efficacy (kinact/KI) for apigenin was 0.073 min⁻¹µM⁻¹, over 12 times higher than that for acacetin at 0.006 min⁻¹µM⁻¹.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] This indicates that the methoxy group on the B-ring reduces the potential for drug-drug interactions mediated by CYP3A4, a critical consideration when studying the compound in combination with other therapeutic agents.
| Evidence Dimension | CYP3A4 Inactivation Efficacy (kinact/KI) |
| Target Compound Data | 0.006 min⁻¹µM⁻¹ (for Acacetin, a regioisomeric monomethoxy analog) |
| Comparator Or Baseline | Apigenin: 0.073 min⁻¹µM⁻¹ |
| Quantified Difference | 12.2-fold lower inactivation efficacy for the methoxylated analog. |
| Conditions | In vitro human cytochrome P450 3A4 enzyme assay. |
For co-administration studies, selecting a compound with lower potential for CYP450-mediated drug interactions is crucial for data integrity and avoiding confounding metabolic effects, making methoxylated analogs a more reliable choice than apigenin.
Due to its enhanced metabolic stability and oral bioavailability compared to apigenin, 3,6-Dimethoxyapigenin is the appropriate choice for long-term animal studies evaluating cancer chemopreventive or therapeutic efficacy.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Its greater potency allows for potentially lower, more tolerable dosing regimens.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBsNQr0MQqdEzNXDOla07JJEwkOAmP__Ed6GxyWZ69BYsLSufWi_3Tz3CYKBKLkT8qdYpifMPlcC3WJSlKgZWxsrRx3WPHovVqknZGdQoST4n8GBHG99VRFnRD6fFs7mSJtWKEOtt-O4Azsw%3D%3D)]
Methoxylated flavonoids are investigated for their ability to modulate the activity of ABC transporters like P-glycoprotein (P-gp).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEAZ5mBPStORxonhL_eMNlXsvPKpqLznI9e5Ao7RtVST0ZsJ7xsPSxrTVpaKgCn2qCShke-PA8-CRiyNDwHSrhTJxqVUMgeDpk4bFSls_7A9LgL4IxbQQq50JlxqumAUk)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM4wFLZvl_-yjOrsFHDeNhStMwCX9gLfjft2Pr2Gs-aNc28aOB8Rj_EYGKcSyXalTGG-RqBBDRGJa4OZceZ-IpJjrqRcw8Dh0wL64mkNQ5Moyg9US3am83ayWqjYGjbHXaVeTjcjSNp87QsA%3D%3D)] 3,6-Dimethoxyapigenin is a suitable candidate for screening assays to identify chemosensitizers that can reverse P-gp-mediated drug efflux in resistant cancer cell lines, a role for which the rapidly metabolized apigenin is less suited.
As a specific, di-substituted analog of apigenin, this compound is an essential tool for medicinal chemists dissecting the role of C3 and C6 methoxylation on target binding and cellular activity. Procuring this specific isomer, rather than a crude mixture or a different isomer like acacetin, is necessary for generating precise SAR data to guide the design of next-generation kinase or enzyme inhibitors.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIIdgtLDqnui0nwWhYjiXwdHv0DxE8iNkhRxdB63UTSaZ4TSep6uK_1zkWzRoFnOxGhw5vvkTegdNAdbducjU6Exql3zQZMd5nLYQUjByZvzUWFxvfhJLXYLV5)]
Acute Toxic;Environmental Hazard